

Technical Guide: Solubility of 17-Chloro-7-heptadecyne in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17-Chloro-7-heptadecyne

Cat. No.: B15369609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **17-Chloro-7-heptadecyne**, a long-chain chloroalkyne. Currently, there is no publicly available quantitative data on the solubility of this specific compound in organic solvents. This document, therefore, provides a detailed theoretical framework for predicting its solubility based on general chemical principles. Furthermore, it outlines a comprehensive, standardized experimental protocol for researchers to determine the precise solubility of **17-Chloro-7-heptadecyne** in various organic solvents. The guide also includes a summary of its known physicochemical properties and a logical workflow for solubility determination and application.

Introduction

17-Chloro-7-heptadecyne (CAS Number: 56554-75-7) is an organic compound featuring a long seventeen-carbon chain, a chlorine atom at the 17th position, and an alkyne group at the 7th position.^[1] Understanding its solubility is crucial for a variety of applications, including its synthesis, purification, formulation, and potential use in drug development and material science. The solubility of a compound dictates its behavior in solution, which is fundamental for reaction kinetics, bioavailability, and the development of delivery systems.

Predicted Solubility of 17-Chloro-7-heptadecyne

In the absence of specific experimental data, the solubility of **17-Chloro-7-heptadecyne** can be predicted based on the principle of "like dissolves like".^[2] This principle states that substances with similar polarity and intermolecular forces tend to be soluble in one another.

17-Chloro-7-heptadecyne possesses a long, nonpolar hydrocarbon tail (C17) which constitutes the majority of its structure. The presence of a chlorine atom and an alkyne group introduces some polarity, but the overall character of the molecule is expected to be predominantly nonpolar or weakly polar.

Based on this structural analysis, the following qualitative solubility predictions can be made:

- High Solubility Expected in: Nonpolar and weakly polar aprotic solvents. The long hydrocarbon chain will interact favorably with the nonpolar regions of these solvents through van der Waals forces. Examples include:
 - Hexane
 - Heptane
 - Toluene
 - Diethyl ether
 - Carbon tetrachloride
- Moderate to Low Solubility Expected in: Polar aprotic solvents. The polar functional groups of these solvents may have limited favorable interactions with the large nonpolar part of the solute. Examples include:
 - Acetone
 - Ethyl acetate
 - Tetrahydrofuran (THF)
 - Dichloromethane (DCM)

- Very Low to Insoluble Expected in: Polar protic solvents. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. Examples include:
 - Water
 - Methanol
 - Ethanol

Physicochemical Properties

A summary of the known physicochemical properties of **17-Chloro-7-heptadecyne** is presented in the table below.

Property	Value	Reference
CAS Number	56554-75-7	[1]
Molecular Formula	C ₁₇ H ₃₁ Cl	[3]
Molecular Weight	270.88 g/mol	[3]
Boiling Point	121-122 °C (at 2.8 Torr)	[3]
Density	0.8865 g/cm ³ (at 25 °C)	[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.[4]

Objective: To determine the saturation solubility of **17-Chloro-7-heptadecyne** in a selected organic solvent at a controlled temperature.

Materials:

- **17-Chloro-7-heptadecyne**

- Selected organic solvent(s) of high purity
- Analytical balance (readable to at least 0.1 mg)
- Vials with screw caps and PTFE septa
- Thermostatically controlled shaker or incubator
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or a calibrated NMR)

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of **17-Chloro-7-heptadecyne** to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute is clearly visible.
 - Securely cap the vial.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

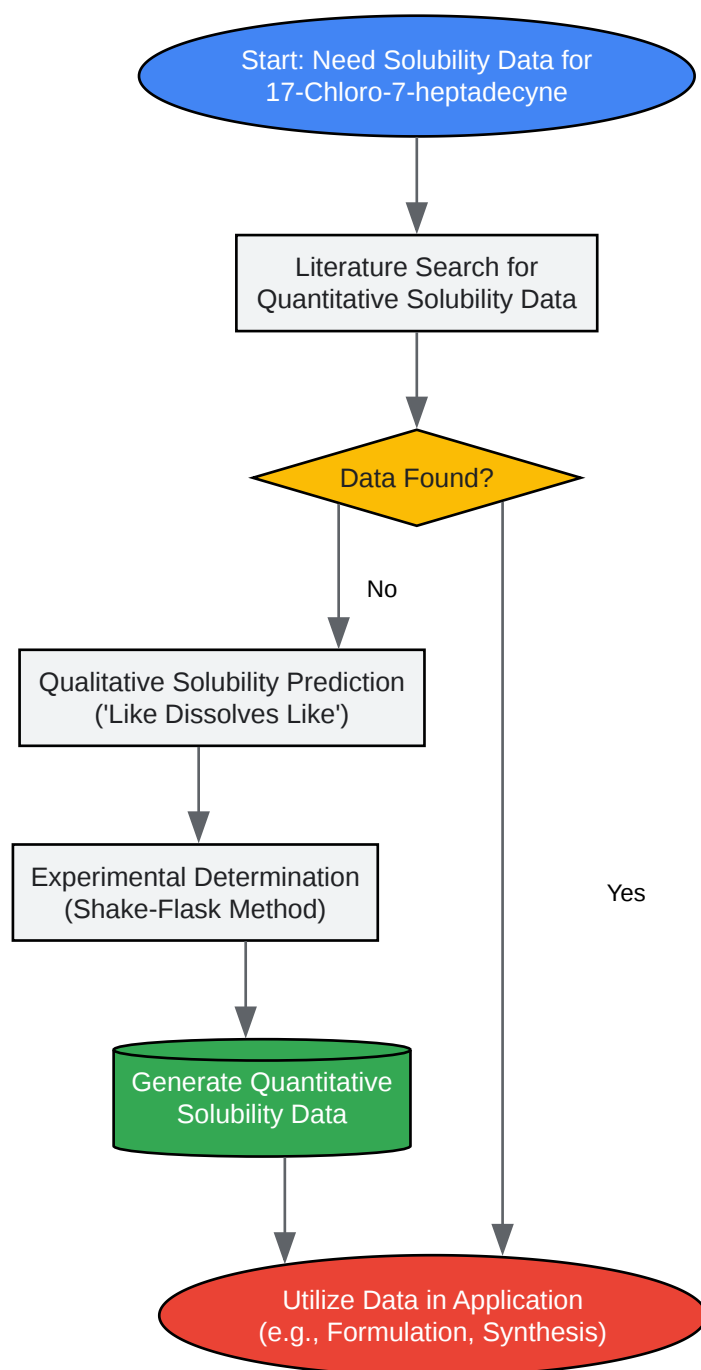
- Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
- Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
- Quantification:
 - Accurately weigh the filtered solution.
 - Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of **17-Chloro-7-heptadecyne**.
- Data Calculation:
 - Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.

Safety Precautions:

- All experimental work should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.
- Consult the Safety Data Sheet (SDS) for **17-Chloro-7-heptadecyne** and all solvents used for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a researcher to approach the solubility assessment of **17-Chloro-7-heptadecyne**.



[Click to download full resolution via product page](#)

Caption: Workflow for obtaining and using solubility data.

Conclusion

While specific quantitative solubility data for **17-Chloro-7-heptadecyne** is not currently available in the literature, this guide provides a robust framework for researchers. By

understanding the principles of solubility and following the detailed experimental protocol, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents. This information is a critical prerequisite for the successful application of **17-Chloro-7-heptadecyne** in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Heptadecyne, 17-chloro- | 56554-75-7 [chemicalbook.com]
- 2. Khan Academy [khanacademy.org]
- 3. 7-Heptadecyne, 17-chloro- CAS#: 56554-75-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility of 17-Chloro-7-heptadecyne in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15369609#17-chloro-7-heptadecyne-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b15369609#17-chloro-7-heptadecyne-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com